alpha-beta alkynyl ketones containing oxolane rings
alpha-beta alkynyl ketones containing oxolane rings
Strategic Synthesis and Medicinal Utility of Oxolane-Functionalized -Alkynyl Ketones
Executive Summary
The Convergence of Warhead and Scaffold
In modern drug discovery, the "escape from flatland" initiative has elevated saturated heterocycles—specifically oxolanes (tetrahydrofurans)—as critical scaffolds for improving solubility and metabolic stability. When coupled with the
Unlike the ubiquitous acrylamide warheads which are often too reactive or metabolically labile, alkynyl ketones offer a "Goldilocks" zone of electrophilicity. They are latent electrophiles that target non-catalytic cysteines with high specificity. This guide details the strategic synthesis, reactivity profiling, and medicinal application of ynones tethered to oxolane rings.
Strategic Synthesis: Pathways to the Scaffold
The synthesis of oxolane-containing ynones requires a choice between convergent coupling (preserving the ring integrity) and linear construction (building the warhead stepwise).
The Decision Matrix
The choice of method depends heavily on the stability of the oxolane stereocenters and the availability of starting materials (e.g., Chiral Pool vs. de novo synthesis).
Figure 1: Synthetic decision tree comparing stepwise oxidation vs. direct metal-catalyzed coupling.
Method A: The Oxidative Route (Stepwise)
This is the preferred method when working with sensitive oxolane stereocenters derived from carbohydrates (e.g., Ribose or Tartaric acid derivatives). It avoids the harsh Lewis acidic conditions often present in metal-catalyzed couplings.
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Step 1: Addition of Lithium Acetylide to Oxolane-2-carboxaldehyde.
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Step 2: Mild oxidation of the resulting propargylic alcohol.
Why Dess-Martin Periodinane (DMP)?
Standard Swern oxidation can generate chlorinated byproducts with alkynes. Chromium reagents are toxic and difficult to purify. DMP operates at neutral pH and room temperature, preventing epimerization of the
Method B: Acyl Sonogashira Coupling (Convergent)
For robust substrates, the direct coupling of an oxolane acid chloride with a terminal alkyne is highly efficient.
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Catalyst System: PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%).
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Base: Et₃N (acts as solvent and base).[1]
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Advantage: Single-step formation of the C(sp)-C(sp2) bond.
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of Oxolane-Propargylic Alcohol
Validating Source: Adapted from Organic Syntheses Coll. Vol. 10, p. 696 (2004) and Merck Millipore DMP Guidelines.
Reagents:
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Substrate: 1-(tetrahydrofuran-2-yl)prop-2-yn-1-ol (1.0 equiv)
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Oxidant: Dess-Martin Periodinane (1.2 equiv)[2]
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Solvent: Dichloromethane (DCM), anhydrous
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Quench: Sat. Na₂S₂O₃ / Sat.[3] NaHCO₃ (1:1 mixture)
Procedure:
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Preparation: In a flame-dried RBF under Argon, dissolve the propargylic alcohol in DCM (0.1 M concentration).
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Addition: Add DMP solid in one portion at 0°C. Allow to warm to Room Temperature (RT).
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Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with KMnO₄; alkyne/alcohol will stain differently than the ketone).
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Workup (Critical): Dilute with Et₂O. Pour into the 1:1 Na₂S₂O₃/NaHCO₃ quench solution. Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).
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Purification: Separate layers, dry over MgSO₄, and concentrate. Purify via flash chromatography on silica gel (neutralized with 1% Et₃N if the ynone is acid-sensitive).
Protocol 2: Acyl Sonogashira Coupling
Validating Source: Chem. Rev. 2007, 107, 874-922.
Reagents:
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Tetrahydrofuran-2-carbonyl chloride (1.0 equiv)
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Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
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PdCl₂(PPh₃)₂ (0.02 equiv)
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CuI (0.05 equiv)
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Solvent: THF (dry) / Et₃N (3.0 equiv)
Procedure:
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Degassing: Sparge the THF/Et₃N mixture with Argon for 15 minutes to remove O₂ (prevents Glaser homocoupling of alkynes).
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Catalyst: Add Pd and Cu catalysts to the solvent mixture.
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Addition: Add the terminal alkyne, followed by the dropwise addition of the acid chloride at 0°C.
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Reaction: Stir at RT for 4–6 hours. The mixture will darken and precipitate Et₃N·HCl salts.[4]
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Isolation: Filter through a Celite pad to remove metal residues. Concentrate and purify via column chromatography.
Reactivity Profile & Medicinal Utility[5]
The Covalent Mechanism (Cysteine Trapping)
Alkynyl ketones act as Michael Acceptors . In a biological context, they are "soft" electrophiles that preferentially react with the "soft" nucleophile: the thiol group of Cysteine.
Unlike acrylamides, the ynone warhead forms a stiffer, conjugated adduct. The oxolane ring adjacent to the carbonyl provides steric bulk that can tune the reactivity, preventing off-target glutathione depletion.
Figure 2: Mechanism of irreversible cysteine targeting by alkynyl ketones.
Comparative Warhead Data
The following table contrasts the oxolane-ynone motif with standard medicinal chemistry warheads.
| Feature | Acrylamide | Vinyl Sulfone | Alkynyl Ketone (Ynone) |
| Electrophilicity | Moderate | High | Tunable (High) |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Steric Footprint | Planar (sp2) | Tetrahedral (S) | Linear (sp) |
| Metabolic Risk | Glutathione conjugation | High | Moderate (Reductase susceptible) |
| Oxolane Effect | N/A | N/A | Increases Solubility & Selectivity |
Key Applications
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Cathepsin K Inhibitors: Alkynyl ketones have been successfully deployed to target the active site cysteine of Cathepsin K, reducing bone resorption in osteoporosis models (See Reference 1).
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Kinase Inhibition (NIK): Targeting non-catalytic cysteines in NF-κB-inducing kinase (NIK) using alkynyl warheads to overcome resistance to standard inhibitors (See Reference 2).
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Chemical Probes: The ynone moiety can be cyclized with hydrazines to form fluorescent pyrazoles in situ, serving as a "turn-on" probe for protein labeling.
References
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The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society. [Link]
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An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][5]
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Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Syntheses / Organic Chemistry Portal. [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Alkynyl carbonyl or carboxyl compound synthesis by C-C coupling [organic-chemistry.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
